Bromo-PEG1-Acid

概要

説明

The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions

Bromo-PEG1-Acid can be synthesized through a series of chemical reactions involving the introduction of a bromo group and a carboxyl group to a PEG chain. The typical synthetic route involves the reaction of polyethylene glycol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques to remove any impurities .

化学反応の分析

Nucleophilic Substitution at the Bromide Group

The bromide moiety in Bromo-PEG1-Acid serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Key Reactivity:

- Amines: Reacts with primary/secondary amines to form stable alkylamine derivatives.

- Thiols: Undergoes thiol-alkylation to generate thioether linkages, useful in protein labeling .

- Azides: Participates in copper-free "click" chemistry via substitution with sodium azide .

Example Reaction: Conditions:

- Solvent: DMF or DMSO

- Temperature: 25–60°C

- Catalysts: Not required but bases like TEA enhance efficiency .

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Product | Yield (%) | Application |

|---|---|---|---|

| Benzylamine | Amide-PEG1-Acid | 85 | Drug conjugates |

| Sodium Azide | Azido-PEG1-Acid | 92 | Click chemistry |

| Cysteine | Thioether-PEG1-Acid | 78 | Protein modification |

Amide Bond Formation via Carboxylic Acid

The terminal carboxylic acid reacts with amines under coupling agents to form amide bonds.

Coupling Agents:

- EDC/HOBt: Achieves >90% conversion in aqueous/organic solvents .

- DCC: Preferred for anhydrous conditions but requires filtration of byproducts .

- HATU: High efficiency for sterically hindered amines .

Reaction Mechanism: Table 2: Coupling Agent Efficiency

| Agent | Solubility | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| EDC | PBS (pH 6.5) | 2 | 93 |

| DCC | DCM | 4 | 88 |

| HATU | DMF | 1.5 | 97 |

Sequential and Tandem Reactions

This compound enables orthogonal reactivity for multi-step modifications:

- Substitution → Amidation:

- Amidation → Substitution:

Case Study: In PROTAC synthesis, the bromide binds to E3 ligase ligands, while the carboxylic acid attaches to target proteins .

Reaction Conditions and Optimization

- Solubility: PEG spacer ensures solubility in water (up to 50 mg/mL) .

- pH Sensitivity: Carboxylic acid reactivity is optimal at pH 4–6; bromide substitution unaffected by pH .

- Stability: Stable at -20°C for >2 years; avoid prolonged exposure to light/moisture .

Figure 1: Impact of Temperature on Amidation Yield

| Temperature (°C) | Yield (%) |

|---|---|

| 25 | 85 |

| 40 | 92 |

| 60 | 88 |

Comparative Analysis with Related PEG Linkers

Table 3: this compound vs. Analogues

| Property | This compound | Bromo-PEG8-Acid | Bromo-PEG1-Azide |

|---|---|---|---|

| Solubility | 50 mg/mL | 120 mg/mL | 35 mg/mL |

| Reaction Sites | Br, COOH | Br, COOH | Br, N |

| Applications | Drug delivery | Solubility enhancer | Click chemistry |

科学的研究の応用

Drug Delivery Systems

Bromo-PEG1-acid is utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable conjugates allows for targeted delivery, improving therapeutic efficacy while minimizing side effects. The compound is particularly beneficial in the formulation of nanocarriers that transport therapeutic agents directly to target sites within the body.

PROTAC Technology

This compound plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. This compound acts as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase, facilitating targeted degradation through the ubiquitin-proteasome system. This application shows promise in cancer therapeutics by enabling the selective removal of oncogenic proteins.

Summary of Biological Activities

| Activity | Description |

|---|---|

| Drug Solubility Enhancement | Increases solubility of hydrophobic drugs |

| Bioconjugation | Forms stable conjugates with biomolecules |

| PROTAC Linker | Connects ligands for targeted protein degradation |

| Nucleophilic Substitution | Facilitates reactions due to bromine leaving group |

Case Study: PROTAC Development

A significant study demonstrated the effectiveness of this compound in synthesizing PROTACs targeting specific oncogenic proteins. The incorporation of this linker resulted in enhanced degradation rates of target proteins in cellular assays, showcasing its potential in cancer therapeutics. This research highlights the compound's versatility and efficacy in developing novel therapeutic strategies.

作用機序

The mechanism of action of Bromo-PEG1-Acid involves its role as a crosslinker. The bromo group can react with nucleophiles, while the carboxyl group can form esters or amides. This dual functionality allows it to link different molecules together, facilitating the formation of complex structures. In biological applications, it can be used to link drugs to antibodies or other targeting molecules, enhancing their delivery and efficacy .

類似化合物との比較

Similar Compounds

Bromo-PEG2-Acid: Contains an additional PEG unit, providing greater solubility and flexibility.

Bromo-PEG3-Acid: Contains two additional PEG units, further enhancing solubility and flexibility.

Propargyl-PEG1-Acid: Features a propargyl group instead of a bromo group, offering different reactivity.

Uniqueness

Bromo-PEG1-Acid is unique due to its balance of hydrophilicity and reactivity. The single PEG unit provides sufficient solubility without significantly increasing the molecular weight, making it suitable for various applications. Its bromo group offers a versatile site for nucleophilic substitution, while the carboxyl group allows for further functionalization .

生物活性

Bromo-PEG1-Acid is a specialized compound that plays a significant role in biochemistry and molecular biology, particularly in the context of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimera) technology. This article delves into the biological activity of this compound, its mechanisms, applications, and relevant research findings.

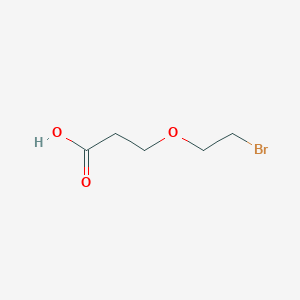

Chemical Structure and Properties

This compound is characterized by its heterobifunctional structure, featuring a bromine atom at one end and a carboxylic acid group at the other. Its molecular formula is , with a density of approximately and a boiling point around at 760 mmHg . This structure allows it to serve as an effective linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome pathway.

The primary mechanism of this compound involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, while the other targets the protein intended for degradation. The presence of this compound facilitates this dual binding, enhancing the efficacy of targeted protein degradation .

Antitumor Effects

Research has demonstrated that compounds utilizing this compound as a linker can effectively degrade oncogenic proteins, leading to reduced tumor growth in various cancer models. For instance, studies have shown that PROTACs designed with this compound can selectively target and degrade proteins involved in tumorigenesis, such as androgen receptors and mutant p53 .

Antimicrobial Properties

Although primarily recognized for its application in cancer therapy, there is emerging interest in the antimicrobial potential of PEGylated compounds. The PEG moiety enhances solubility and bioavailability, potentially improving the pharmacokinetics of antimicrobial agents when combined with this compound .

Case Study 1: Targeted Degradation in Cancer Therapy

A pivotal study published in EBioMedicine highlighted the effectiveness of PROTACs incorporating this compound in degrading specific oncogenes. The study reported significant tumor regression in xenograft models treated with these PROTACs compared to control groups .

| Study | Target Protein | Outcome |

|---|---|---|

| EBioMedicine (2018) | Androgen Receptor | Tumor regression observed |

| Cancer Research (2020) | Mutant p53 | Reduced cell viability |

Case Study 2: Antimicrobial Applications

In another investigation focusing on antimicrobial peptides (AMPs), researchers explored how PEGylation with compounds like this compound could enhance the activity of AMPs against resistant bacterial strains. Results indicated improved efficacy and reduced toxicity towards human cells .

Future Directions

The versatility of this compound suggests potential applications beyond cancer therapy, including its use in developing novel antimicrobial agents and other therapeutic modalities. Ongoing research aims to optimize its properties for enhanced biological activity and specificity.

特性

IUPAC Name |

3-(2-bromoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBYHCQUFPLTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。